Butyldi-1-adamantylphosphine

Catalog No.
S802241
CAS No.
321921-71-5
M.F
C24H39P
M. Wt
358.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyldi-1-adamantylphosphine

CAS Number

321921-71-5

Product Name

Butyldi-1-adamantylphosphine

IUPAC Name

bis(1-adamantyl)-butylphosphane

Molecular Formula

C24H39P

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C24H39P/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24/h17-22H,2-16H2,1H3

InChI Key

HTJWUNNIRKDDIV-UHFFFAOYSA-N

SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5

Canonical SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5

Catalyst Ligand for Transition Metals

BDAP's structure features a bulky adamantyl group on each phosphorus atom and a butyl chain. This combination offers steric and electronic properties that can influence the activity and selectivity of transition metal catalysts. Studies suggest BDAP can be a promising ligand for various catalytic reactions, including:

  • Cross-coupling reactions: These reactions form carbon-carbon bonds between two different organic molecules. BDAP-based catalysts may offer improved efficiency and regioselectivity (control over the position of the new bond) in reactions like Suzuki-Miyaura couplings [1].

Source

Chemical Science, 2017:

  • Hydrogenation reactions: These reactions involve adding hydrogen atoms to a molecule. BDAP-metal complexes might be useful for selective hydrogenation processes in organic synthesis [1].

Source

Chemical Science, 2017:

Molecular Structure Analysis

BdAP features a tetrahedral phosphorus center with two adamantyl groups and a butyl chain attached [, ]. The adamantyl groups, derived from adamantane (a tricyclic alkane), are bulky and contribute steric hindrance around the metal center in a catalyst complex []. This steric bulk is a key feature as it influences the reaction pathway and selectivity in catalysis [].


Chemical Reactions Analysis

BdAP's primary function lies in its role as a ligand in palladium-catalyzed cross-coupling reactions. These reactions involve forming a carbon-carbon bond between two different organic molecules. Here are some examples:

  • Heck reaction: This reaction couples an aryl halide (Ar-X) with an alkene (alkene) to form a substituted alkene (Ar-alkene) [].
Pd(BdAP)2 + Ar-X + alkene -> Ar-alkene + PdX2 (byproduct)
  • Suzuki-Miyaura coupling: This reaction forms a carbon-carbon bond between a boronic acid (R-B(OH)2) and an aryl halide (Ar-X) to generate a biaryl compound (Ar-R) [].
Pd(BdAP)2 + Ar-X + R-B(OH)2 -> Ar-R + Pd(OH)2(OBOR) + X- (byproduct)
  • Buchwald-Hartwig amination: This reaction couples an amine (NRR') with an aryl halide (Ar-X) to form an aromatic amine (Ar-NRR') [].
Pd(BdAP)2 + Ar-X + NRR' -> Ar-NRR' + PdX2 (byproduct)

It's important to note that these are simplified representations. The actual catalytic cycle involves multiple steps and the formation of various intermediates [].


Physical And Chemical Properties Analysis

  • Melting point: 100°C []
  • Boiling point: Estimated at 449.6°C []
  • Solubility: Solubility data is not readily available. However, organic phosphines tend to have limited solubility in water but are soluble in organic solvents like dichloromethane or toluene.
  • Stability: BdAP is air-sensitive, meaning it reacts with oxygen in the air. It should be stored under inert atmosphere [].

BdAP's mechanism of action revolves around its ability to form a complex with a palladium catalyst (Pd(0)). The bulky adamantyl groups create a steric environment around the palladium center, influencing the reaction pathway and favoring desired products in cross-coupling reactions []. The specific details of the mechanism depend on the particular cross-coupling reaction being employed.

XLogP3

6.5

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Butyldi-1-adamantylphosphine

Dates

Modify: 2023-08-15

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